molecular formula C17H20N2O2 B2584876 N-(1-cyanobutyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide CAS No. 1241337-96-1

N-(1-cyanobutyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide

Cat. No.: B2584876
CAS No.: 1241337-96-1
M. Wt: 284.359
InChI Key: VFUPJDUOHDMKPN-UHFFFAOYSA-N
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Description

“N-(1-cyanobutyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide” is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-cyanobutyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide” typically involves multiple steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenols and aldehydes or ketones.

    Introduction of Dimethyl Groups: The methyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide.

    Attachment of Acetamide Group: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.

    Addition of Cyanobutyl Group: The cyanobutyl group can be added through nucleophilic substitution reactions involving cyanide sources like sodium cyanide.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran ring and the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or alcohols are commonly used.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzofuran and acetamide derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: As a probe to study biological pathways involving benzofuran derivatives.

    Medicine: Potential use in drug development for its biological activities.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of “N-(1-cyanobutyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide” would depend on its specific biological target. Generally, benzofuran derivatives can interact with various enzymes, receptors, and ion channels, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(6,7-Dimethyl-1-benzofuran-3-yl)acetamide: Lacks the cyanobutyl group.

    N-(1-Cyanobutyl)-2-(1-benzofuran-3-yl)acetamide: Lacks the dimethyl groups on the benzofuran ring.

Uniqueness

The presence of both the cyanobutyl group and the dimethyl groups on the benzofuran ring may confer unique biological activities and chemical properties, making “N-(1-cyanobutyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide” a compound of interest for further research and development.

Properties

IUPAC Name

N-(1-cyanobutyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-4-5-14(9-18)19-16(20)8-13-10-21-17-12(3)11(2)6-7-15(13)17/h6-7,10,14H,4-5,8H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFUPJDUOHDMKPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#N)NC(=O)CC1=COC2=C1C=CC(=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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